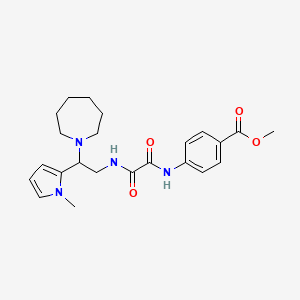
methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic compound with intriguing properties It belongs to a class of compounds that contain a benzoate ester linked to a complex amide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves the following steps:
Preparation of the Pyrrolidine Intermediate: : The process begins with the synthesis of 1-methyl-1H-pyrrole, which is then subjected to alkylation with an appropriate halide.
Formation of the Azepane Intermediate: : A ring-closing reaction is employed to produce the azepane ring.
Amidation: : The azepane intermediate is then coupled with an amine derivative of benzoic acid to form the target compound.
Industrial production methods may utilize continuous flow chemistry techniques to optimize yield and purity while reducing reaction time and waste.
化学反应分析
Types of Reactions
Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: : The pyrrole ring can be oxidized under acidic or basic conditions, yielding different products depending on the oxidizing agent used.
Reduction: : Reduction reactions can target the amide bond, leading to the formation of secondary amines.
Substitution: : The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Nucleophiles such as amines or alkoxides are often used.
科学研究应用
Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate has a variety of research applications:
Chemistry: : This compound is used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.
Biology: : It serves as a potential ligand for studying receptor-ligand interactions.
Industry: : Its ester group makes it useful in the production of polymers and other materials with specific physical properties.
作用机制
The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets. It can bind to receptors or enzymes, altering their function and thereby modulating various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and providing analgesic effects.
相似化合物的比较
When compared to other similar compounds, methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate stands out due to its unique structural features:
Structural Uniqueness: : The combination of an azepane ring and a pyrrole ring linked through an amide bond is relatively rare.
Reactivity: : Its ester group provides additional reactivity compared to similar compounds that lack this functional group.
List of Similar Compounds
Methyl 4-aminobenzoate
N-(2-(1H-Pyrrol-1-yl)ethyl)benzamide
Azepane-1-carboxamide derivatives
This compound continues to be a subject of active research, with ongoing studies exploring its full potential across various scientific disciplines.
生物活性
Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 335.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Studies have shown that similar compounds exhibit HDAC inhibitory activity, which is crucial in cancer treatment as it can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Antimicrobial Activity : The presence of azepan and pyrrole moieties suggests potential antimicrobial properties, as these structures are often associated with bioactivity against various pathogens .
Biological Activity Overview
The biological activities reported for related compounds include:
Case Studies
Several studies have investigated the biological activities of compounds structurally similar to methyl 4-(...). Here are notable findings:
-
Study on HDAC Inhibitors :
- Researchers synthesized a series of HDAC inhibitors based on natural product scaffolds, demonstrating that modifications could enhance potency against specific cancer cell lines (RPMI-8226). One compound showed an IC50 value significantly lower than established drugs, indicating promising anti-cancer activity .
- Antimicrobial Evaluation :
属性
IUPAC Name |
methyl 4-[[2-[[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26-13-7-8-19(26)20(27-14-5-3-4-6-15-27)16-24-21(28)22(29)25-18-11-9-17(10-12-18)23(30)31-2/h7-13,20H,3-6,14-16H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSJNHOHKMMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













